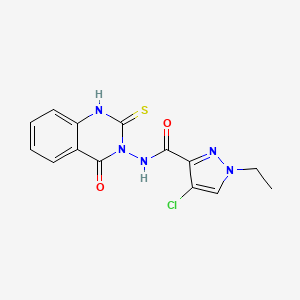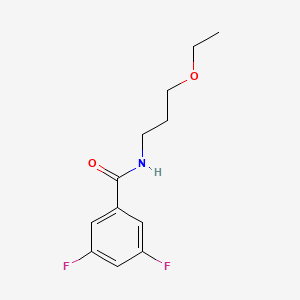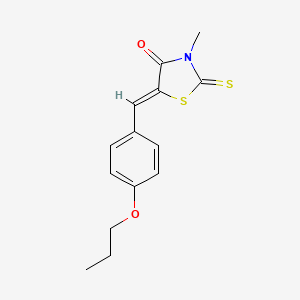
N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride
説明
N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride involves its ability to inhibit the activity of certain enzymes and proteins in the body. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride has been shown to have various biochemical and physiological effects in the body. For example, the compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are implicated in Alzheimer's and Parkinson's disease, respectively. Furthermore, the compound has been shown to inhibit the activity of topoisomerase II and protein kinases, which are involved in DNA replication, cell division, and cell signaling pathways.
実験室実験の利点と制限
N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride has several advantages for lab experiments. For example, the compound is relatively easy to synthesize and has been shown to have potent activity against cancer cells and beta-amyloid and alpha-synuclein proteins. However, there are also some limitations to using N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride in lab experiments. For example, the compound may have off-target effects on other enzymes and proteins in the body, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride. One area of research could focus on optimizing the synthesis method of the compound to improve its yield and purity. Another area of research could focus on identifying the specific enzymes and proteins that are targeted by N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride and elucidating its mechanism of action in more detail. Finally, future research could investigate the potential therapeutic applications of N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
科学的研究の応用
N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In Alzheimer's and Parkinson's disease, N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are implicated in the pathogenesis of these diseases.
特性
IUPAC Name |
N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O.ClH/c1-21-16-10-6-5-9-14(16)20-17-11-15(18-12-19-17)13-7-3-2-4-8-13;/h2-12H,1H3,(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZJXYIPRSBXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=NC(=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-phenylpyrimidin-4-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 5-oxo-5-[(pentafluorophenyl)amino]pentanoate](/img/structure/B4754458.png)



![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4754498.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4754503.png)
![2-fluoro-N-{[5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4754509.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4754535.png)
![3-[(4-fluorobenzyl)thio]-5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4754540.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4754549.png)
![ethyl 5-[({3-[2-(acetylamino)phenyl]-2-quinoxalinyl}oxy)methyl]-2-furoate](/img/structure/B4754550.png)
![1-ethyl-5-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4754556.png)